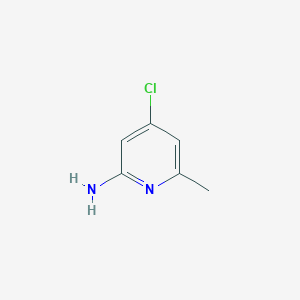

4-Chloro-6-methylpyridin-2-amine

Overview

Description

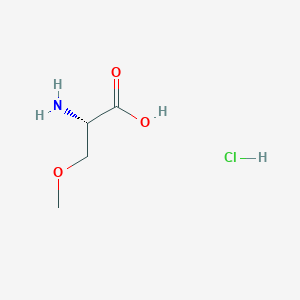

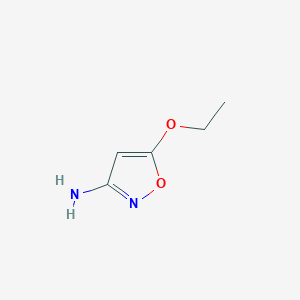

4-Chloro-6-methylpyridin-2-amine, also known as 2-Pyrimidinamine, 4-chloro-6-methyl-, is a chemical compound with the molecular formula C5H6ClN3 . It has a molecular weight of 143.574 . The CAS number for this compound is 36340-61-1 .

Synthesis Analysis

The synthesis of this compound involves a four-step sequence, starting from 2-amino-6-chloropyridine. The crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The InChI code for this compound is 1S/C6H7ClN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 142.58 g/mol, an XLogP3-AA of 1.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0, an exact mass of 142.0297759 g/mol, and a topological polar surface area of 38.9 Ų .Scientific Research Applications

Synthesis and Structural Properties

4-Chloro-6-methylpyridin-2-amine is a compound involved in the synthesis of various derivatives. The compound's reaction with chloral and substituted anilines has been explored, leading to the formation of novel structures like 2,2,2-trichloroethylidene anilines and 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. Such reactions are significant due to the versatility of the intermediates formed and the potential for further chemical transformations. This pathway offers insights into the conformation of the products through spectroscopic analysis and computational methods (Issac & Tierney, 1996).

Catalysis and Amine Synthesis

This compound is also relevant in catalytic processes, particularly in reductive amination, which involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent and a catalyst. The compound's involvement in such processes is crucial for synthesizing primary, secondary, and tertiary alkyl amines, which are key functional groups in numerous pharmaceuticals, agrochemicals, and materials. The review by Irrgang and Kempe (2020) emphasizes the importance of this compound in the synthesis of amines using hydrogen as the reducing agent, highlighting its role in the advancement of catalysis and synthetic chemistry (Irrgang & Kempe, 2020).

Amine-Functionalized Metal-Organic Frameworks

Moreover, this compound plays a significant role in the development of amine-functionalized metal-organic frameworks (MOFs). These frameworks are notable for their strong interaction with CO2 due to the basic amino functionalities. The structure, synthesis, and potential applications of amine-functionalized MOFs, including their impressive CO2 sorption capacity and separation performance, have been reviewed, shedding light on the compound's versatility in environmental applications and catalysis (Lin, Kong, & Chen, 2016).

Analytical Methods and Toxicity Studies

Although not directly related to this compound, the analytical methods for biogenic amines and toxicity studies of similar compounds provide contextual information on handling and analyzing such compounds. The review by Önal (2007) presents various methods for the determination of biogenic amines in foods, which might be applicable for analyzing this compound related compounds or derivatives. Similarly, understanding the toxicity and environmental fate of similar compounds, as reviewed by Munro et al. (1999), may offer insights into the safety and environmental considerations for handling this compound (Önal, 2007); (Munro et al., 1999).

Future Directions

Mechanism of Action

Mode of Action

It’s known that the compound belongs to the group of nitropyridine pesticides . These compounds typically work by inhibiting key enzymes or disrupting essential biochemical pathways in pests. The specific interactions of 2-Amino-4-chloro-6-picoline with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.52, which can influence its bioavailability .

Action Environment

The action, efficacy, and stability of 2-Amino-4-chloro-6-picoline can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C to maintain its stability . The compound’s solubility, which can affect its action and efficacy, is predicted to be soluble in water

properties

IUPAC Name |

4-chloro-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKMKJOVXQEEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597727 | |

| Record name | 4-Chloro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36340-61-1 | |

| Record name | 4-Chloro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)

![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)